molecular formula C16H17N7O4S B11375778 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11375778
M. Wt: 403.4 g/mol
InChI Key: LNZLOTFMZBLUIQ-UHFFFAOYSA-N
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Description

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.

    Formation of the 1,2,4-triazole ring: This involves cyclization reactions using hydrazine derivatives.

    Coupling of the heterocycles: The oxadiazole and triazole rings are coupled using a sulfanyl linkage.

    Acetylation and methoxylation: The final steps involve acetylation of the amine group and methoxylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage.

    Reduction: Reduction reactions can target the oxadiazole and triazole rings.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Reduced heterocyclic rings.

    Substitution products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in metabolic pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide apart is its specific combination of heterocyclic rings and functional groups, which confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H17N7O4S

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17N7O4S/c1-9(24)17-14-13(21-27-22-14)15-19-20-16(23(15)2)28-8-12(25)18-10-6-4-5-7-11(10)26-3/h4-7H,8H2,1-3H3,(H,18,25)(H,17,22,24)

InChI Key

LNZLOTFMZBLUIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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